![molecular formula C25H20N4O6 B542145 N-(furan-2-ylmethyl)-2-[3-[(E)-[1-(furan-2-ylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetamide](/img/structure/B542145.png)
N-(furan-2-ylmethyl)-2-[3-[(E)-[1-(furan-2-ylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetamide
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Overview
Description
S10G is a novel potent allosteric Casp6 inhibitor.
Scientific Research Applications
Heteroaromatic Decarboxylative Claisen Rearrangement Reactions
This compound has been studied in the context of Claisen rearrangement reactions. Furan-2-ylmethyl derivatives, including compounds similar to the one , have been used to yield 2,3-disubstituted heteroaromatic products through decarboxylative Claisen rearrangement (Craig et al., 2005).
Synthesis and Anticancer Activity
This compound is also associated with the synthesis of derivatives that have shown potential anticancer activity. In particular, 2-cyano-N-(furan-2-ylmethyl) derivatives were tested for anticancer activity against leukemia cell lines, demonstrating promising cytotoxic effects (Horishny et al., 2021).
EGFR Inhibitors and Anticancer Agents
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, closely related to the specified compound, have been synthesized and evaluated for their potential as anticancer agents targeting the epidemal growth factor receptor (EGFR). These compounds exhibited potent anticancer activities against various cancer cell lines, indicating their potential as EGFR inhibitors (Lan et al., 2017).
Synthesis in Organic Chemistry
There are studies focusing on the synthesis of similar compounds, examining their properties and potential applications in organic chemistry. For instance, synthesis methods involving N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides demonstrate the versatility and potential applications of these compounds in various chemical reactions (Raju et al., 2022).
Imaging in Cancer Research
Related compounds have been used in the synthesis of new PET tracers for imaging Pim kinases in cancer. This application highlights the role of such compounds in diagnostic imaging and cancer research (Wang et al., 2015).
Maillard Reaction Studies
The compound has been investigated in the context of the Maillard reaction, which is significant in food chemistry and the formation of colored products (Hofmann, 1998).
properties
Product Name |
N-(furan-2-ylmethyl)-2-[3-[(E)-[1-(furan-2-ylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetamide |
---|---|
Molecular Formula |
C25H20N4O6 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-[(E)-[1-(furan-2-ylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C25H20N4O6/c30-22(26-12-17-5-3-9-34-17)15-28-13-16(19-7-1-2-8-21(19)28)11-20-23(31)27-25(33)29(24(20)32)14-18-6-4-10-35-18/h1-11,13H,12,14-15H2,(H,26,30)(H,27,31,33)/b20-11+ |
InChI Key |
JLDOSNNAMYGDBW-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CO3)/C=C/4\C(=O)NC(=O)N(C4=O)CC5=CC=CO5 |
SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CO3)C=C4C(=O)NC(=O)N(C4=O)CC5=CC=CO5 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CO3)C=C4C(=O)NC(=O)N(C4=O)CC5=CC=CO5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
S10G |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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